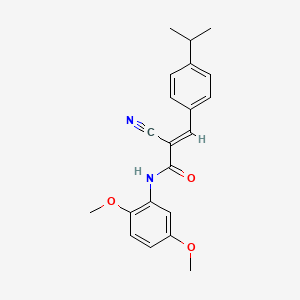
(E)-2-cyano-N-(2,5-dimethoxyphenyl)-3-(4-isopropylphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-cyano-N-(2,5-dimethoxyphenyl)-3-(4-isopropylphenyl)acrylamide is a useful research compound. Its molecular formula is C21H22N2O3 and its molecular weight is 350.418. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-2-cyano-N-(2,5-dimethoxyphenyl)-3-(4-isopropylphenyl)acrylamide is a synthetic organic compound known for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a cyano group, an amide linkage, and substituted phenyl rings, which contribute to its diverse interactions with biological systems.
Chemical Structure
The chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C20H22N2O3
- Molecular Weight : 350.41 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in cells. The cyano group can act as an electrophile, facilitating reactions with nucleophilic sites in proteins and nucleic acids. The dimethoxyphenyl and isopropylphenyl groups enhance binding affinity to specific enzymes or receptors, potentially modulating their activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays demonstrated significant cytotoxic effects against several cancer cell lines, including HeLa and MCF-7 cells. The compound exhibited an IC50 value of approximately 20 µg/mL against HeLa cells, indicating potent activity .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Research indicates that it exhibits inhibitory effects against various bacterial strains and fungi. The mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes .
Anti-inflammatory Effects
In vivo studies have shown that this compound can reduce inflammation markers such as TNFα and IL-1β in animal models of induced inflammation . This suggests a potential application in treating inflammatory diseases.
Study 1: Cytotoxicity against Cancer Cells
A study conducted on the effects of this compound on cancer cells revealed that it significantly reduced cell viability in a dose-dependent manner. The researchers utilized various assays to measure cell proliferation and apoptosis, confirming the compound's potential as a therapeutic agent against cancer .
Study 2: Antimicrobial Activity Assessment
In another study assessing antimicrobial activity, this compound was tested against common pathogens using disc diffusion methods. The results indicated significant inhibition zones compared to control groups, confirming its efficacy as an antimicrobial agent .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity | IC50 (µg/mL) |
|---|---|---|---|
| This compound | Structure | Anticancer, Antimicrobial | 20 |
| 2-cyano-N-(2,5-dimethylphenyl)-3-(4-methoxyphenyl)propanamide | Similar structure | Moderate Anticancer | 40 |
| 2-cyano-N-(4-methylphenyl)-3-(4-isopropylphenyl)propanamide | Similar structure | Low Anticancer | 50 |
属性
IUPAC Name |
(E)-2-cyano-N-(2,5-dimethoxyphenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-14(2)16-7-5-15(6-8-16)11-17(13-22)21(24)23-19-12-18(25-3)9-10-20(19)26-4/h5-12,14H,1-4H3,(H,23,24)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQUAKARJOPRSG-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














